2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a pyridine-based acetamide derivative featuring a trifluoromethylphenyl group and a sulfanyl-linked aminopyridine-3,5-dicarbonitrile core. This compound is characterized by its multi-functionalized structure, which includes electron-withdrawing cyano groups, a sulfur-containing bridge, and a meta-trifluoromethylphenyl substituent.
Properties
Molecular Formula |
C16H10F3N5OS |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H10F3N5OS/c17-16(18,19)11-2-1-3-12(5-11)23-13(25)8-26-15-10(7-21)4-9(6-20)14(22)24-15/h1-5H,8H2,(H2,22,24)(H,23,25) |
InChI Key |
FDLUYSKVAMELHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a multi-step process involving the cyclization of appropriate precursors.
Introduction of Amino and Cyano Groups: Amino and cyano groups are introduced via nucleophilic substitution reactions.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the pyridine derivative with a thiol compound.
Attachment of the Acetamide Moiety: The acetamide moiety is introduced through an acylation reaction.
Final Coupling with Trifluoromethyl-Substituted Phenyl Ring: The final step involves coupling the intermediate with a trifluoromethyl-substituted phenyl ring under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage.
Reduction: Reduction reactions can occur at the cyano groups, converting them to amines.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity, while the amino and cyano groups contribute to its reactivity. The sulfanyl linkage plays a role in its stability and overall activity.
Comparison with Similar Compounds
Notes
- Data Gaps : Biological activity and detailed synthetic protocols for the target compound are absent in the provided evidence.
- Contradictions: Yields for benzothiazole analogs (19% ) are lower than those for some aminopyridine derivatives (71% ), highlighting substrate-dependent reactivity.
- Structural Insights : The meta-trifluoromethylphenyl group in the target compound may offer superior steric and electronic properties compared to ortho-substituted isomers .
Biological Activity
The compound 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide (CAS No. 500107-07-3) is a synthetic organic molecule with potential biological applications. Its unique structure, featuring a pyridine ring with amino and cyano substituents, as well as a sulfanyl group, suggests various mechanisms of action that can be explored for therapeutic uses.
- Molecular Formula : C16H10F3N5O2S
- Molecular Weight : 393.34 g/mol
- Density : 1.54 g/cm³ (predicted)
- Boiling Point : Approximately 590.9 °C (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the sulfanyl group and cyano groups is crucial for binding to enzymes or receptors, which can lead to modulation of various biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could interact with receptor sites, affecting signal transduction processes.
- Antiproliferative Effects : Preliminary studies suggest potential antiproliferative activity against certain cancer cell lines.
Biological Activity Studies
Research has indicated that compounds similar to this compound exhibit significant biological activities.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Properties : A study demonstrated that similar compounds significantly inhibited the growth of FLT3-ITD-positive acute myeloid leukemia (AML) cells by suppressing FLT3 kinase phosphorylation and inducing apoptosis. The compound showed selectivity over wild-type FLT3, highlighting its therapeutic potential in targeted cancer therapies .
- Inhibition of Protein Interactions : Research into the inhibition of annexin A2 and S100A10 protein interactions revealed that modifications in the sulfanyl side chain significantly impacted inhibitory potency. Compounds with similar structural features were found to effectively disrupt these interactions, suggesting a viable pathway for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
